1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one
Overview
Description
1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to a phenyl ring, which is further connected to an ethanone group. The incorporation of fluorine atoms into organic molecules often imparts unique physicochemical properties, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the difluoromethylation of phenols. For instance, starting with 1-(3-chloro-4-hydroxyphenyl)ethan-1-one, the compound can be synthesized by reacting it with cesium carbonate and sodium 2-chloro-2,2-difluoroacetate in the presence of dry DMF and deionized water under nitrogen atmosphere . The reaction mixture is then heated to 120°C for 2 hours, followed by extraction and purification steps to obtain the desired product.
Chemical Reactions Analysis
1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The presence of the difluoromethoxy and fluorine groups makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions .
Scientific Research Applications
1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one is largely dependent on its application. In pharmaceuticals, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance these interactions by increasing the lipophilicity and binding affinity of the compound .
Comparison with Similar Compounds
1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-(Trifluoromethoxy)phenyl)ethan-1-one: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can result in different physicochemical properties and biological activities.
1-(3,4-Difluorophenyl)ethan-1-one: This compound lacks the methoxy group, which can affect its reactivity and applications.
The unique combination of difluoromethoxy and fluorine groups in this compound makes it a valuable compound in various fields, offering distinct advantages over its analogs.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)-3-fluorophenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5(13)6-2-3-8(7(10)4-6)14-9(11)12/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQUSNIIWACZIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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